N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide
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Overview
Description
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a nitrobenzamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to targetMethionine aminopeptidase , an enzyme that removes the N-terminal methionine from nascent proteins . This process is often crucial when the second residue in the primary sequence is small and uncharged .
Mode of Action
Based on the information about similar compounds, it can be inferred that it may interact with its target enzyme to inhibit its function .
Biochemical Pathways
The compound has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) , an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis. This pathway is crucial for the production of numerous biomolecules, including certain vitamins, hormones, and components of the immune response .
Pharmacokinetics
Similar compounds have been found to exhibit strong anti-helicobacter pylori activity at concentrations of 8–32 μg/disc , suggesting potential bioavailability.
Result of Action
Similar compounds have displayed prominent analgesic effects in animal models of pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-chlorobenzyl bromide with thiourea to form 2-chlorobenzylthiourea, which is then cyclized to form the thiazole ring. The resulting thiazole derivative is then reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide is unique due to the presence of both a nitro group and a thiazole ring, which can impart specific chemical and biological properties
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c18-15-7-2-1-4-11(15)9-14-10-19-17(25-14)20-16(22)12-5-3-6-13(8-12)21(23)24/h1-8,10H,9H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRZLVPMOBVQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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